Scientific Field: Organic Chemistry
Application Summary: Di-tert-Butyldichlorosilane is used as a reagent in the preparation of siliranes .
Methods of Application: The specific methods of application can vary depending on the specific reaction conditions and the other reactants involved. Generally, di-tert-Butyldichlorosilane would be added to a reaction mixture containing the other reactants and the reaction would be carried out under controlled temperature conditions .
Results or Outcomes: The outcome of the reaction would be the formation of siliranes.
Application Summary: Di-tert-Butyldichlorosilane is also used for protecting diols .
Methods of Application: In this application, di-tert-Butyldichlorosilane would be used to react with a diol in the presence of a base. The reaction would typically be carried out in an organic solvent under controlled temperature conditions .
Results or Outcomes: The outcome of the reaction would be the formation of a protected diol, where the hydroxyl groups of the diol are protected by the tert-butyl groups from the di-tert-Butyldichlorosilane .
Application Summary: Di-tert-Butyldichlorosilane is used as a reagent in the synthesis of siliranes .
Di-tert-Butyldichlorosilane is a chemical compound with the formula C₈H₁₈Cl₂Si. It is a colorless to light yellow liquid that is characterized by its sterically hindered structure, which includes two tert-butyl groups attached to a silicon atom, along with two chlorine atoms. This unique configuration contributes to its chemical reactivity and makes it useful in various applications, particularly in organic synthesis and materials science .
DTBSCl₂ acts as a protecting group by forming a silyl ether with an alcohol. The bulky tert-butyl groups shield the OH group from reacting with other reagents. The Si-O bond is stable under various reaction conditions, allowing for selective modification of other functionalities in the molecule. Deprotection with acid cleaves the Si-O bond, regenerating the original alcohol.
This hydrolysis reaction is significant because it can affect the stability of silane compounds in humid environments .
Additionally, di-tert-Butyldichlorosilane can react with amines and alcohols to form silylated derivatives, which are crucial in organic synthesis for modifying functional groups .
Several methods exist for synthesizing di-tert-Butyldichlorosilane. One common approach involves the reaction of dichlorosilane with tert-butyllithium or Grignard reagents under controlled conditions. The process can be summarized as follows:
This method yields di-tert-Butyldichlorosilane effectively while minimizing by-products .
Interaction studies involving di-tert-Butyldichlorosilane primarily focus on its reactivity with various functional groups in organic molecules. For example, studies have shown that it can effectively silylate alcohols and amines, enhancing their stability and solubility in organic solvents. This property makes it valuable in synthetic chemistry where protection of functional groups is essential .
Di-tert-Butyldichlorosilane shares similarities with other silanes but is distinguished by its unique steric hindrance due to the bulky tert-butyl groups. Below is a comparison with similar compounds:
Compound | Formula | Unique Features |
---|---|---|
Diethylchlorosilane | C₄H₁₁ClSi | Less sterically hindered; used for simpler silylation reactions. |
Trimethylchlorosilane | C₄H₉ClSi | Smaller methyl groups lead to different reactivity profiles. |
Triisopropylchlorosilane | C₉H₁₉ClSi | Similar steric hindrance but larger isopropyl groups affecting solubility and reactivity. |
Di-tert-Butyldichlorosilane's unique structure allows for specific interactions that are not possible with less hindered silanes, making it particularly useful in selective reactions where sterics play a critical role .
The compound emerged from mid-20th-century advancements in organosilicon chemistry, building on Frederick Kipping’s foundational work. Early synthesis routes involved chlorination of di-tert-butylsilane using carbon tetrachloride ($$ \text{CCl}4 $$) and palladium chloride ($$ \text{PdCl}2 $$) catalysts. By the 1980s, its role as a diol-protecting agent was established, notably in Trost and Caldwell’s synthesis of deoxypillaromycinone.
Di-tert-butyldichlorosilane bridges inorganic silicon chemistry and organic synthesis. Its Si–Cl bonds react selectively with hydroxyl groups, while the tert-butyl substituents impart kinetic stability against hydrolysis. This balance of reactivity and stability makes it indispensable for:
Electron diffraction and molecular mechanics studies reveal a $$ \text{C}_2 $$-symmetric structure with:
The Grignard reaction remains a cornerstone for synthesizing DTBDCS. A representative method involves reacting tert-butyl chloride with magnesium in tetrahydrofuran (THF) to form a tert-butylmagnesium chloride Grignard reagent. This intermediate subsequently reacts with trichlorosilane ($$ \text{HSiCl}_3 $$) under controlled conditions.
For instance, a two-step process detailed in patent CN103408578A [1] involves:
This method achieves yields exceeding 70% by optimizing stoichiometry and temperature gradients. The use of THF as a solvent enhances reagent solubility, while nitrogen inerting prevents oxidative side reactions [1].
Alkylation of trichlorosilane with tert-butyl halides offers a direct route to DTBDCS. In this approach, tert-butyl chloride reacts with $$ \text{HSiCl}3 $$ in the presence of a Lewis acid catalyst, such as aluminum chloride ($$ \text{AlCl}3 $$):
$$
\text{HSiCl}3 + 2 \, \text{t-BuCl} \xrightarrow{\text{AlCl}3} \text{(t-Bu)}2\text{SiCl}2 + 2 \, \text{HCl}
$$
Reaction conditions typically involve refluxing in dichloromethane at 40–50°C for 12–24 hours. While this method avoids Grignard intermediates, it requires rigorous moisture exclusion and generates stoichiometric HCl, necessitating efficient gas scrubbing systems [4].
Direct chlorination of di-tert-butylsilane ($$ \text{(t-Bu)}2\text{SiH}2 $$) using chlorine gas ($$ \text{Cl}2 $$) or sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) provides a streamlined pathway:
$$
\text{(t-Bu)}2\text{SiH}2 + 2 \, \text{Cl}2 \rightarrow \text{(t-Bu)}2\text{SiCl}2 + 2 \, \text{HCl}
$$
This exothermic reaction proceeds at 0–25°C, with yields >85% when conducted in chlorinated solvents like carbon tetrachloride ($$ \text{CCl}_4 $$). The method’s simplicity and minimal byproducts make it suitable for pilot-scale production [2] [5].
Carbon tetrachloride serves as both solvent and chlorinating agent in some protocols. Reacting di-tert-butylsilane with $$ \text{CCl}4 $$ under radical initiation (e.g., UV light) facilitates Si–H bond substitution:
$$
\text{(t-Bu)}2\text{SiH}2 + 2 \, \text{CCl}4 \rightarrow \text{(t-Bu)}2\text{SiCl}2 + 2 \, \text{CHCl}3
$$
While this method avoids gaseous $$ \text{Cl}2 $$, it produces chloroform ($$ \text{CHCl}_3 $$), requiring post-reaction distillation for product purification [4].
Transition metal catalysts, such as platinum on carbon ($$ \text{Pt/C} $$), accelerate hydrosilylation reactions between tert-butyl chloride and silicon precursors. For example, using $$ \text{SiCl}4 $$ and tert-butyllithium ($$ \text{t-BuLi} $$) in the presence of $$ \text{Pt/C} $$ yields DTBDCS at 60–80°C:
$$
2 \, \text{t-BuLi} + \text{SiCl}4 \xrightarrow{\text{Pt/C}} \text{(t-Bu)}2\text{SiCl}2 + 2 \, \text{LiCl}
$$
Catalytic cycles enhance atom economy, reducing waste generation compared to stoichiometric methods [2] [5].
Industrial production prioritizes reaction scalability and energy efficiency. Continuous-flow reactors have replaced batch systems for Grignard-based syntheses, reducing reaction times from hours to minutes. For example, microreactor technology enables precise temperature control (-5°C to 50°C) and improves heat dissipation during exothermic steps [1].
Table 1: Comparison of DTBDCS Synthesis Methods
Method | Yield (%) | Temperature Range (°C) | Scalability |
---|---|---|---|
Grignard (Batch) | 70–75 | -8 to 52 | Moderate |
Chlorination of Silane | 85–90 | 0–25 | High |
Metal-Catalyzed | 80–85 | 60–80 | High |
Green chemistry principles are increasingly applied to DTBDCS synthesis. Solvent recovery systems, such as THF distillation from Grignard reactions, reduce raw material consumption by 30–40%. Additionally, electrochemical chlorination methods using NaCl electrolytes minimize $$ \text{Cl}_2 $$ gas usage, lowering the carbon footprint [1] [4].
Corrosive